REACTION_CXSMILES
|
C([O:5][C:6](=[O:26])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][N:14]2[N:18]=[N:17][C:16]([C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([I:25])[CH:20]=3)=[N:15]2)=[CH:9][CH:8]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[I:25][C:21]1[CH:20]=[C:19]([C:16]2[N:17]=[N:18][N:14]([CH2:13][C:10]3[CH:9]=[CH:8][C:7]([C:6]([OH:26])=[O:5])=[CH:12][CH:11]=3)[N:15]=2)[CH:24]=[CH:23][CH:22]=1
|
Name
|
ester
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC=C(C=C1)CN1N=C(N=N1)C1=CC(=CC=C1)I)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 16 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting white solid was triturated with hexane/diethyl ether
|
Type
|
FILTRATION
|
Details
|
the carboxylic acid (2.1 g, 100%) was collected by filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C=CC1)C=1N=NN(N1)CC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |